

Catalytic mechanism of Nickel(2+) benzenesulfonate in cross-coupling reactions

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Compound of Interest

Compound Name: Nickel(2+) benzenesulfonate

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Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in modern organic synthesis, offering a cost-effective and often more reactive alternative to palladium-based systems. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides an overview of the catalytic mechanism of Nickel(II) salts in cross-coupling reactions, with a focus on the general principles that would apply to a precatalyst like Nickel(II) benzenesulfonate. Due to a lack of specific literature on Nickel(II) benzenesulfonate as a cross-coupling catalyst, this document will focus on the well-established mechanisms of analogous Ni(II) precatalysts and provide representative protocols.

Catalytic Mechanism of Ni(II) Precatalysts in Cross-Coupling Reactions

Nickel(II) salts, such as Nickel(II) chloride (NiCl_2) or Nickel(II) acetylacetonate ($\text{Ni}(\text{acac})_2$), are commonly used as air-stable precatalysts in a variety of cross-coupling reactions, including

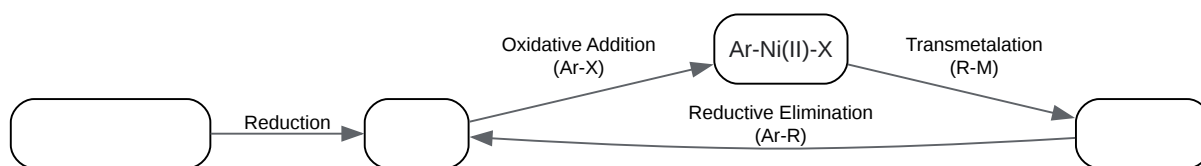
Suzuki-Miyaura, Negishi, and Kumada couplings.[1][2] The active catalyst in these transformations is typically a Ni(0) species, which is generated in situ from the Ni(II) precatalyst through reduction by an organometallic reagent (e.g., Grignard reagent, organozinc compound) or an external reductant.[3]

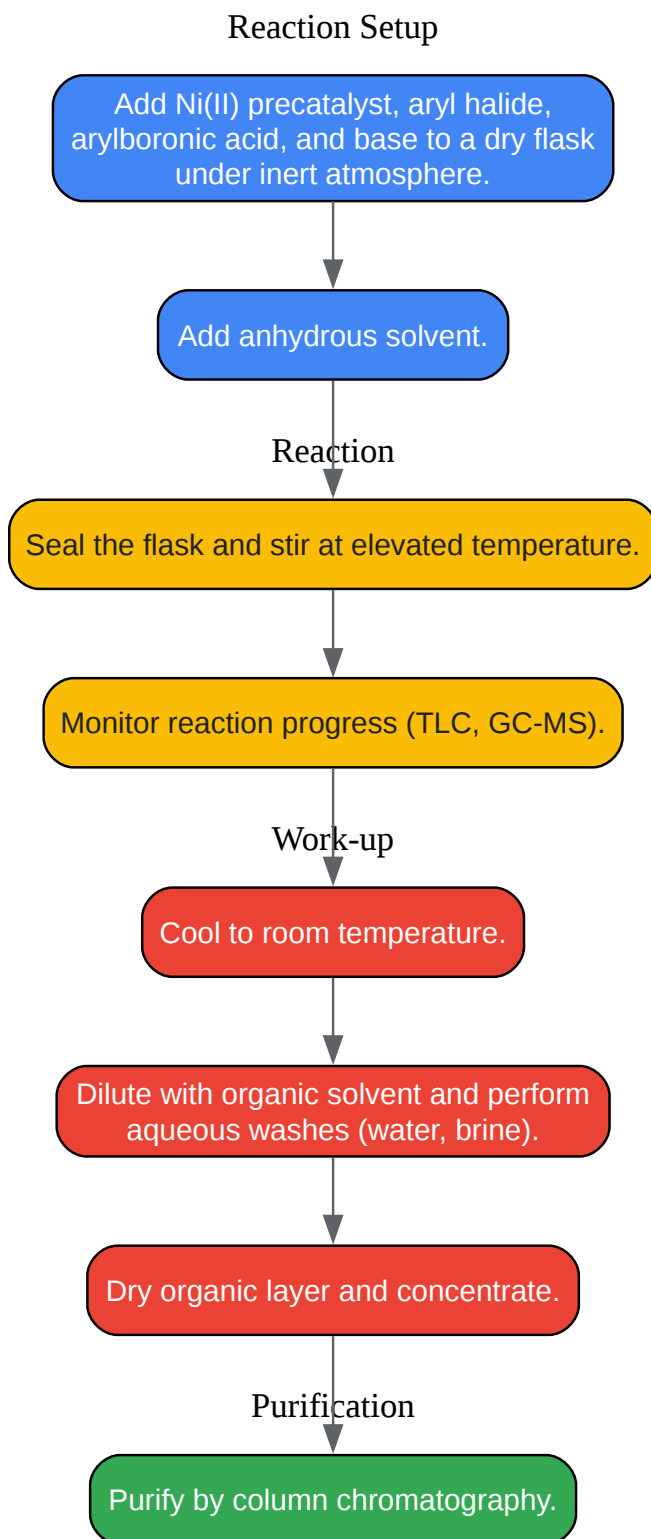
The general catalytic cycle for a Ni(II)-precatalyzed cross-coupling reaction can be described by two main pathways: the Ni(0)/Ni(II) cycle and the Ni(I)/Ni(III) cycle.

The Ni(0)/Ni(II) Catalytic Cycle

The most common pathway for many nickel-catalyzed cross-coupling reactions involves a Ni(0)/Ni(II) catalytic cycle. A hypothetical cycle for a Suzuki-Miyaura coupling using a generic Ni(II) salt like Nickel(II) benzenesulfonate would proceed as follows:

- **Activation of the Ni(II) Precatalyst:** The Ni(II) precatalyst is reduced in situ by a suitable reductant (often the organometallic coupling partner or an added reductant) to generate the active Ni(0) species.
- **Oxidative Addition:** The Ni(0) species undergoes oxidative addition to the organic electrophile (e.g., an aryl halide, Ar-X), forming a Ni(II) intermediate (Ar-Ni(II)-X).
- **Transmetalation:** The organometallic nucleophile (e.g., an organoboron compound in Suzuki-Miyaura coupling, R-B(OR)₂) transmetalates with the Ni(II) intermediate. This step typically requires a base to activate the organoboron reagent, forming a more nucleophilic boronate species. This results in the formation of a diorganonickel(II) complex (Ar-Ni(II)-R).
- **Reductive Elimination:** The diorganonickel(II) complex undergoes reductive elimination to form the desired cross-coupled product (Ar-R) and regenerate the active Ni(0) catalyst, which can then re-enter the catalytic cycle.[4]





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